REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[c:6]([N+:23](=[O:24])[O-:25])[cH:7][c:8]2[c:9]([NH:15][c:16]3[cH:17][c:18]([Br:22])[cH:19][cH:20][cH:21]3)[n:10][cH:11][n:12][c:13]2[cH:14]1.[CH3:28][OH:29].[K+:27].[OH-:26].[OH2:30]>>[NH2:4][c:5]1[c:6]([N+:23](=[O:24])[O-:25])[cH:7][c:8]2[c:9]([NH:15][c:16]3[cH:17][c:18]([Br:22])[cH:19][cH:20][cH:21]3)[n:10][cH:11][n:12][c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc2ncnc(Nc3cccc(Br)c3)c2cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1cc2ncnc(Nc3cccc(Br)c3)c2cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |